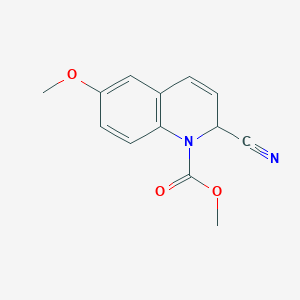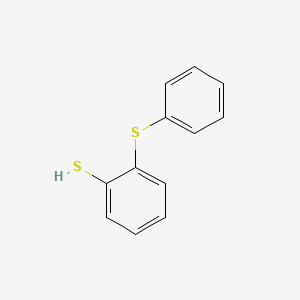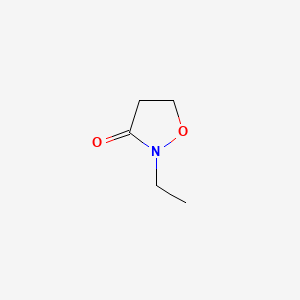
3-Isoxazolidinone, 2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolidinone, 2-ethyl- is an organic compound with the molecular formula C5H9NO2. It belongs to the family of isoxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-ethyl- can be achieved through several methods. . This method provides a straightforward route to isoxazolidinones, including 3-Isoxazolidinone, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-ethyl- may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve large-scale cycloaddition reactions with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoxazolidinone, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted isoxazolidinones, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
3-Isoxazolidinone, 2-ethyl- has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of herbicidal compositions and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Isoxazolidinone, 2-ethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial cell wall synthesis by interfering with enzymes involved in peptidoglycan formation. This inhibition leads to the weakening of bacterial cell walls and ultimately the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-ethyl- include other isoxazolidinones and oxazolidinones, such as:
Isoxazolidine: A parent compound of the isoxazolidinone family.
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
3-Isoxazolidinone, 2-ethyl- is unique due to its specific structural features and the presence of an ethyl group at the 2-position. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
40784-14-3 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3 |
Clé InChI |
VMZCBTOGEBQZLG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
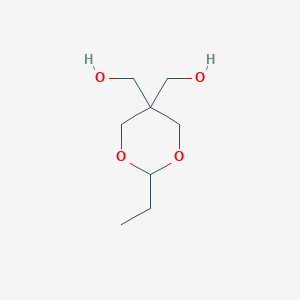
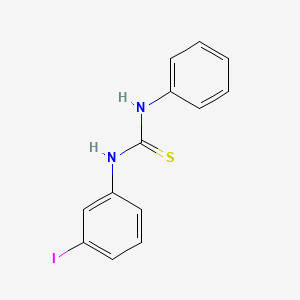
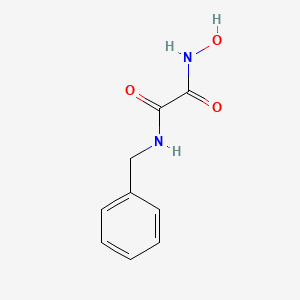
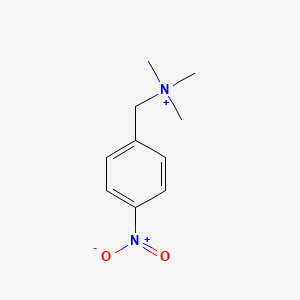
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
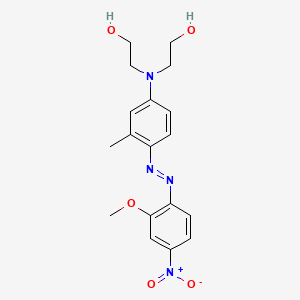
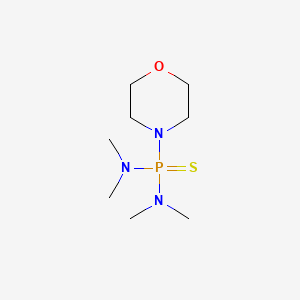


![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
